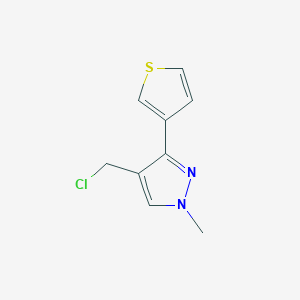

4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is classified under the broader category of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The molecular structure features a pyrazole ring as the core heterocycle, with specific substitution patterns that define its chemical identity.

The molecular formula of this compound is C₉H₉ClN₂S, with a molecular weight of 212.70 grams per mole. The structural composition includes a five-membered pyrazole ring containing two nitrogen atoms at positions 1 and 2, a methyl group attached to nitrogen at position 1, a chloromethyl substituent at position 4, and a thiophen-3-yl group attached at position 3 of the pyrazole ring. The thiophene moiety contributes a sulfur-containing five-membered aromatic ring that enhances the compound's electronic properties and potential biological interactions.

Table 1: Structural Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClN₂S |

| Molecular Weight | 212.70 g/mol |

| Chemical Abstracts Service Number | 2091097-24-2 |

| Simplified Molecular Input Line Entry System | CN1N=C(C2=CSC=C2)C(CCl)=C1 |

| Functional Groups | Pyrazole ring, chloromethyl, thiophene |

| Heteroatoms | Nitrogen (2), Sulfur (1), Chlorine (1) |

The presence of chlorine and sulfur in the molecular structure contributes significantly to the compound's reactivity profile and potential biological activity. The chloromethyl group serves as an electrophilic center that can participate in nucleophilic substitution reactions, while the thiophene ring provides aromatic stabilization and enhanced π-electron delocalization throughout the molecular framework.

Historical Development in Heterocyclic Chemistry

The historical development of pyrazole chemistry traces back to fundamental discoveries in the late 19th century, establishing the foundation for modern heterocyclic compound synthesis. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, who pioneered the systematic study of this class of heterocyclic compounds. The classical synthetic approach developed by German chemist Hans von Pechmann in 1898 involved the synthesis of pyrazole from acetylene and diazomethane, establishing fundamental principles that continue to influence contemporary synthetic methodologies.

The evolution of pyrazole chemistry has been characterized by continuous refinement of synthetic strategies and expanding understanding of structure-activity relationships. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, demonstrating the biological relevance of this heterocyclic framework. This discovery catalyzed intensive research into pyrazole derivatives and their potential pharmaceutical applications, leading to the development of numerous clinically significant compounds including celecoxib and similar cyclooxygenase-2 inhibitors.

Table 2: Historical Milestones in Pyrazole Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1883 | Ludwig Knorr coins term "pyrazole" | Establishment of systematic nomenclature |

| 1898 | Hans von Pechmann synthesis method | First reliable synthetic approach |

| 1959 | Discovery of natural pyrazole | Confirmation of biological relevance |

| Modern Era | Development of substituted derivatives | Enhanced pharmaceutical applications |

The synthesis of this compound represents an advancement in heterocyclic chemistry that builds upon these historical foundations. Contemporary synthetic approaches often utilize controlled reaction conditions such as reflux in solvents like ethanol or dimethyl sulfoxide, frequently employing catalysts such as copper salts or palladium complexes to facilitate formation of the desired products. These methodological improvements have enabled the preparation of increasingly complex pyrazole derivatives with specific substitution patterns tailored for particular applications.

Positional Isomerism and Stereoelectronic Considerations

Positional isomerism in pyrazole derivatives represents a critical factor influencing chemical reactivity and biological activity patterns. The compound this compound exhibits specific positional relationships that distinguish it from related isomeric structures. Comparative analysis with the 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole isomer reveals significant differences in chemical properties and reactivity profiles.

The 4-position substitution pattern in this compound places the chloromethyl group at a site that experiences different electronic influences compared to alternative positions. Research demonstrates that pyrazole exhibits preferential electrophilic substitution at position 4, while nucleophilic attacks typically occur at positions 3 and 5. This inherent reactivity pattern influences both synthetic accessibility and subsequent chemical transformations of the compound.

Table 3: Positional Isomer Comparison

| Isomer Position | Electronic Environment | Reactivity Pattern | Synthesis Considerations |

|---|---|---|---|

| 4-Chloromethyl | Enhanced electrophilic character | High nucleophilic susceptibility | Favorable synthetic accessibility |

| 5-Chloromethyl | Modified steric environment | Altered reaction kinetics | Different synthetic requirements |

| 3-Thiophene substitution | Aromatic stabilization | π-π interactions | Enhanced biological potential |

Stereoelectronic considerations play a fundamental role in determining the three-dimensional structure and conformational preferences of this compound. The electron-withdrawing nature of both the chloromethyl and thiophene groups influences the overall electron density distribution within the pyrazole ring system. This electronic perturbation affects molecular orbital energies and can influence intermolecular interactions, particularly in biological systems where the compound may interact with protein binding sites or enzyme active centers.

The thiophene substituent at position 3 introduces additional complexity through its aromatic character and sulfur heteroatom. The sulfur atom contributes lone pair electrons that can participate in various non-covalent interactions, including coordination with metal centers or hydrogen bonding with biological macromolecules. The planar aromatic nature of both the pyrazole and thiophene rings enables potential π-π stacking interactions, which can influence molecular recognition processes and binding affinity in biological contexts.

Properties

IUPAC Name |

4-(chloromethyl)-1-methyl-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-12-5-8(4-10)9(11-12)7-2-3-13-6-7/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQGOPPLOIACPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CSC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a chloromethyl group and a thiophene ring. Its unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H9ClN2S

- Molar Mass : 212.7 g/mol

- CAS Number : 1176662-42-2

The presence of the thiophene ring enhances the compound's electronic properties, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Activity :

- Thiophene derivatives, including this compound, have shown significant antimicrobial effects against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties :

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Cytotoxicity | IC50 values ranging from 15.63 µM (similar to Tamoxifen) |

Antimicrobial Studies

A study on thiophene derivatives demonstrated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity. The investigation involved testing against Gram-positive and Gram-negative bacteria, with results indicating significant inhibition zones compared to control groups.

Anticancer Studies

In vitro studies using the MCF-7 breast cancer cell line revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses showed an increase in apoptotic cells when treated with varying concentrations of the compound. The IC50 was determined to be approximately 15.63 µM, comparable to established chemotherapeutics like Tamoxifen .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Structural Analogues

Below is a comparative analysis of the target compound and analogous pyrazole derivatives, focusing on substituent effects, synthesis routes, and applications.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Differences in Reactivity and Bioactivity

Chloromethyl Group Reactivity :

- The chloromethyl group at position 4 in the target compound facilitates nucleophilic substitution reactions, enabling the synthesis of derivatives like imidazole- or aryl-substituted pyrazoles (e.g., compound 7d in ) . This contrasts with trifluoromethyl-substituted analogues (e.g., ), where the CF₃ group enhances metabolic stability and lipophilicity but limits further functionalization .

Thiophene vs. For instance, 1-phenyl-3-(thiophen-2-yl) derivatives () exhibit distinct electronic properties due to thiophene’s electron-rich nature, which may influence solubility and bioavailability .

Agrochemical vs. Pharmaceutical Applications :

Physicochemical Properties

Table 2: Physicochemical Data

*Hypothetical values based on analogous compounds.

Preparation Methods

General Synthetic Strategies

The synthesis of pyrazole derivatives bearing chloromethyl and thiophenyl substituents generally involves:

- Condensation reactions between hydrazine or substituted hydrazines and α,β-unsaturated carbonyl compounds or their derivatives.

- Halogenation reactions to introduce the chloromethyl group, often via chloromethylation of methylated pyrazole intermediates.

- Functional group transformations on pyrazole rings to incorporate thiophene substituents, typically through cross-coupling or condensation with thiophene derivatives.

Specific Preparation Routes for 4-(Chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole

Base-Mediated Alkylation of Pyrazole-Thiophene Precursors

One documented approach involves the reaction of 3-(thiophen-3-yl)-1H-pyrazole with chloromethylating agents such as chloromethyl ethyl ether under basic conditions (e.g., sodium hydride) in aprotic solvents like dimethylformamide (DMF). The base deprotonates the pyrazole nitrogen, enabling nucleophilic substitution at the chloromethyl reagent to yield the chloromethyl-substituted pyrazole derivative. Elevated temperatures facilitate the reaction progress and improve yields.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-(Thiophen-3-yl)-1H-pyrazole + NaH | Deprotonation of pyrazole nitrogen |

| 2 | Addition of chloromethyl ethyl ether in DMF | Nucleophilic substitution to add chloromethyl group |

| 3 | Heating at elevated temperature (e.g., 60–100 °C) | Formation of this compound |

This method is scalable and adaptable for industrial synthesis, with purification typically achieved by recrystallization or chromatography to isolate the target compound with high purity.

Cyclocondensation Routes via Hydrazine and α,β-Unsaturated Ketones

Another synthetic route involves the condensation of hydrazine derivatives with α,β-unsaturated ketones or chalcones that bear thiophene substituents. This method proceeds through:

- Formation of pyrazoline intermediates via 1,4-addition (aza-Michael addition) of hydrazine to chalcones.

- Subsequent cyclization and oxidation to yield pyrazole derivatives.

- Methylation at the pyrazole nitrogen can be introduced either before or after ring closure.

- Chloromethylation is then performed on the pyrazole ring to introduce the chloromethyl substituent.

The reaction sequence can be summarized as:

| Step | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Aza-Michael addition | Hydrazine hydrate + α,β-unsaturated ketone (thiophene-substituted chalcone) | Forms pyrazoline intermediate |

| 2 | Cyclization & oxidation | Acid/base catalysis or oxidizing agents | Yields pyrazole core |

| 3 | N-Methylation | Methyl iodide or methyl sulfate in basic medium | Introduces 1-methyl substituent |

| 4 | Chloromethylation | Chloromethylating agent (e.g., chloromethyl methyl ether) | Adds chloromethyl group at 4-position |

This approach benefits from readily available starting materials and can achieve moderate to high yields (60–85%) depending on reaction optimization.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|

| Solvent | Dimethylformamide (DMF), ethanol, toluene | DMF favors nucleophilic substitution; ethanol common for condensation reactions |

| Base | Sodium hydride (NaH), triethylamine (Et3N) | Strong bases promote deprotonation and substitution |

| Temperature | 40–110 °C | Elevated temperature accelerates reaction kinetics |

| Reaction Time | 6–24 hours | Longer times improve conversion but risk side reactions |

| Purification | Recrystallization, column chromatography | Essential for removing isomers and impurities |

In industrial settings, continuous flow reactors have been employed to improve reaction control, scalability, and yield consistency.

Research Findings and Yields

- The base-mediated alkylation method typically yields the target compound in 65–80% isolated yield with high regioselectivity toward the 4-position chloromethylation.

- Cyclocondensation routes with subsequent methylation and chloromethylation steps provide yields ranging from 60% to 85% , depending on the purity of intermediates and reaction conditions.

- Side reactions such as over-chloromethylation or formation of positional isomers can occur but are minimized by controlled reagent addition and temperature regulation.

- Purity of the final product often exceeds 98% after purification, suitable for pharmaceutical or material science applications.

Comparative Summary Table of Preparation Methods

| Method | Key Steps | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Base-mediated alkylation | Deprotonation + chloromethylation | 65–80 | Straightforward, scalable | Requires strong base, careful handling of chloromethyl reagents |

| Cyclocondensation + methylation + chloromethylation | Hydrazine addition + ring closure + functionalization | 60–85 | Uses accessible starting materials | Multi-step, potential isomer formation |

| Industrial continuous flow | Adapted base-mediated alkylation in flow reactors | 70–85 | High efficiency, reproducibility | Requires specialized equipment |

Notes on Isomer Control and Purity

- Controlling regioselectivity during chloromethylation is critical to avoid undesired isomers.

- Use of anhydrous conditions and stoichiometric control of reagents improves selectivity.

- Recrystallization and chromatographic techniques are essential for removing trace impurities and achieving high chemical purity (>99%).

- Recent patent literature indicates ongoing improvements in reducing isomer ratios and enhancing yields through process optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with precursor 3-(thiophen-3-yl)-1-methyl-1H-pyrazole , reacting it with chloromethylating agents (e.g., chloromethyl methyl ether or paraformaldehyde/HCl).

- Step 2 : Optimize solvent choice (polar aprotic solvents like DMF or THF) and temperature (typically 60–80°C) to stabilize intermediates and avoid side reactions.

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

- Key Data : Yields range from 40–75% depending on stoichiometry and reaction time.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Identify peaks for thiophene protons (δ 7.2–7.5 ppm), pyrazole methyl group (δ 2.3–2.5 ppm), and chloromethyl (–CH2Cl) protons (δ 4.5–4.8 ppm).

- IR : Look for C–Cl stretch near 650–750 cm⁻¹ and aromatic C=C stretches (1450–1600 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation pattern (e.g., loss of Cl–CH2 group).

Q. What are the primary applications of this compound in medicinal chemistry?

- Applications :

- Scaffold for Drug Discovery : The thiophene and pyrazole moieties enable interactions with biological targets (e.g., kinases, GPCRs). Chloromethyl group allows further functionalization (e.g., alkylation, nucleophilic substitution) .

- Case Study : Analogous compounds (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazoles) inhibit carbonic anhydrase isoforms, suggesting potential for antiglaucoma or anticancer agents.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural characterization?

- Methodology :

- Hypothesis Testing : Check for rotameric forms of the chloromethyl group using variable-temperature NMR.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., as done for 4-(4-chlorobenzoyl)-3-methyl-1-phenylpyrazole derivatives) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF).

Q. What strategies optimize reaction yields when synthesizing derivatives with bulky substituents?

- Methodology :

- Steric Mitigation : Use bulky bases (e.g., DBU) to deprotonate intermediates and reduce steric hindrance.

- Microwave-Assisted Synthesis : Enhance reaction kinetics (e.g., 30-minute reactions at 100°C vs. 16-hour conventional heating).

- Flow Chemistry : Improve mixing and heat transfer for multistep reactions (e.g., continuous flow reactors).

Q. How do electronic effects of substituents (e.g., chloro, thiophene) influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Electron-Withdrawing Effects : The chloromethyl group (–CH2Cl) activates the pyrazole ring toward nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling with boronic acids).

- Thiophene Contribution : The thiophene ring’s electron-rich nature facilitates electrophilic substitutions (e.g., nitration, sulfonation).

- Table : Substituent Effects on Reactivity

| Substituent | Electronic Effect | Preferred Reaction |

|---|---|---|

| –CH2Cl | Electron-withdrawing | Nucleophilic substitution |

| Thiophene | Electron-donating | Electrophilic substitution |

Q. What analytical approaches distinguish regioisomers in pyrazole-thiophene hybrids?

- Methodology :

- NOESY NMR : Detect spatial proximity between thiophene and pyrazole protons to confirm regiochemistry.

- Crystallographic Data : Compare with known structures (e.g., 1-(4-chlorobenzyl)-5-methylpyrazole derivatives) .

- HPLC-MS/MS : Use chiral columns or ion-mobility spectrometry to separate isomers.

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across similar pyrazole-thiophene derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substituent positions (e.g., meta vs. para chloromethyl groups) using molecular docking (software: AutoDock Vina).

- Biological Replicates : Ensure assays are repeated with standardized protocols (e.g., IC50 determination in triplicate) .

- Case Study : 4-(Chlorobenzoyl)pyrazole derivatives showed varying antibacterial activity due to crystal packing differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.